molecular formula C17H17N3O6 B5732626 3,4-dimethoxy-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

3,4-dimethoxy-N'-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide

Cat. No.: B5732626
M. Wt: 359.3 g/mol
InChI Key: FICIWYJJZRLBFK-UHFFFAOYSA-N
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Description

3,4-dimethoxy-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is a complex organic compound characterized by its unique structure, which includes methoxy groups, a nitrophenyl group, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3,4-dimethoxyaniline with 3-methyl-4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethoxy-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrophenyl derivatives.

Scientific Research Applications

3,4-dimethoxy-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding, depending on the context of its application. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-dimethoxy-N’-{[(3-methyl-4-nitrophenyl)carbonyl]oxy}benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

[(Z)-[amino-(3,4-dimethoxyphenyl)methylidene]amino] 3-methyl-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6/c1-10-8-12(4-6-13(10)20(22)23)17(21)26-19-16(18)11-5-7-14(24-2)15(9-11)25-3/h4-9H,1-3H3,(H2,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICIWYJJZRLBFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)ON=C(C2=CC(=C(C=C2)OC)OC)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C(=O)O/N=C(/C2=CC(=C(C=C2)OC)OC)\N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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